molecular formula C18H21NO B2524449 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline CAS No. 851457-30-2

3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline

Cat. No. B2524449
M. Wt: 267.372
InChI Key: YLOCTCWBOBPITL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can involve various starting materials and catalysts. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that N-hydroxymethyl aniline (HMA) is a key intermediate in forming benzoxazine and byproducts . Similarly, the methoxycarbonylation of aniline with dimethyl carbonate (DMC) to produce methyl N-phenyl carbamate (MPC) indicates that aniline can react with DMC under the influence of catalysts like PbO or In2O3/SiO2 . These studies imply that the synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline would likely involve a sequence of reactions where aniline is modified by alkylation and etherification steps.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be influenced by substituents on the phenyl ring. For example, the crystal structure of 2'-hydroxy-4"-dimethylaminochalcone shows that the aniline and hydroxyphenyl groups are nearly coplanar, with a small dihedral angle between their phenyl rings . This suggests that in 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline, the presence of dimethyl groups and the prop-2-en-1-yloxy substituent could affect the planarity and overall conformation of the molecule.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions depending on their functional groups. The exclusive formation of N-methylanilines from functionalized anilines with DMC, without any concurrent O-methylation or N-/O-methoxy carbonylation side processes, demonstrates the chemoselectivity of DMC in the presence of NaY faujasite . This indicates that the synthesis of 3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline would require careful selection of reagents and conditions to achieve the desired substitution pattern without unwanted side reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and the nature of their substituents. The thermodynamic analysis of the synthesis of MPC from DMC and aniline provides insights into the reaction heat, Gibbs free energy change, and equilibrium constants . These parameters are crucial for understanding the stability and reactivity of the compound. Additionally, the hydrogen bonding patterns observed in molecules like 3-amino-4-anilino-1H-isochromen-1-one and its methyl(phenyl)amino derivative suggest that similar aniline compounds could exhibit significant intermolecular interactions, affecting their melting points, solubility, and crystalline properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in the domain of chemical synthesis and structural analysis often explores the mechanistic pathways and potential applications of complex organic compounds. For example, the study of lignin model compounds, which are structurally diverse organic molecules, provides insights into the mechanisms of bond cleavage during acidolysis, a process that might be relevant for understanding the reactivity of similarly complex molecules like "3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline" in various chemical contexts (T. Yokoyama, 2015).

Potential Health and Pharmacological Applications

While direct applications in health and pharmacology for the compound were not identified, research on similar complex molecules often aims to uncover their pharmacological potentials. For instance, investigations into the health benefits of phytochemicals and their mechanisms of action can offer a foundation for exploring how structurally or functionally related compounds might exhibit beneficial health effects or pharmacological activities. Studies on natural chalcones, known for their diverse biological activities, could be analogous in exploring the potential health benefits of complex organic compounds (Jiadai Zhai, Bingxia Sun, Feng Sang, 2022).

Environmental and Safety Considerations

Research on the environmental impact and safety of chemical compounds is crucial for understanding their broader implications. For instance, studies on the occurrence, fate, and toxicology of specific classes of compounds in environmental compartments can provide essential insights into the safe handling and potential environmental risks associated with the use of complex organic molecules. Such research underscores the importance of comprehensive safety and environmental impact assessments for all chemical compounds, including "3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline" (Xiaoling Xiang, NanNan Liu, Lin Xu, Yaqi Cai, 2021).

properties

IUPAC Name

3,4-dimethyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-10-9-14(2)15(3)12-17/h4-10,12,19H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOCTCWBOBPITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline

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